Methyl 2-chloro-3-hydroxy-4-iodobenzoate
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Description
“Methyl 2-chloro-3-hydroxy-4-iodobenzoate” is an organic compound with the molecular formula C8H6ClIO3 . It has a molecular weight of 312.49 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C8H6ClIO3/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3,11H,1H3 .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 310.1±42.0 °C and a predicted density of 1.955±0.06 g/cm3 . Its pKa is predicted to be 6.22±0.15 .Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the aryl-iodide functionality of similar compounds may undergo coupling reactions .
Biochemical Pathways
Similar compounds have been shown to display biological effects such as anti-inflammatory, anti-fungal, and process signaling .
Result of Action
Similar compounds have been shown to have various biological effects .
Action Environment
The action of Methyl 2-chloro-3-hydroxy-4-iodobenzoate can be influenced by various environmental factors. For instance, it is known to be light sensitive and should be stored away from oxidizing agents .
Properties
IUPAC Name |
methyl 2-chloro-3-hydroxy-4-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO3/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHYXVWPMQNPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)I)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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